(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate
Brand Name: Vulcanchem
CAS No.: 859664-73-6
VCID: VC7596289
InChI: InChI=1S/C25H18O8/c1-28-18-8-4-15(11-21(18)29-2)25(27)32-16-5-6-17-20(12-16)33-23(24(17)26)10-14-3-7-19-22(9-14)31-13-30-19/h3-12H,13H2,1-2H3/b23-10-
SMILES: COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3)OC
Molecular Formula: C25H18O8
Molecular Weight: 446.411

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate

CAS No.: 859664-73-6

VCID: VC7596289

Molecular Formula: C25H18O8

Molecular Weight: 446.411

* For research use only. Not for human or veterinary use.

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate - 859664-73-6

Description

The compound (Z)-2-(benzo[d] dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate represents a complex organic molecule that integrates structural motifs from benzodioxole, benzofuran, and dimethoxybenzoate derivatives. These structural features are significant in medicinal chemistry due to their association with bioactivity, including antimicrobial, anticancer, and antioxidant properties.

This article explores the structural attributes, synthesis pathways, and potential applications of this compound based on available research.

Structural Features

The molecular structure of this compound can be divided into three main components:

  • Benzo[d]13dioxole ring: A fused aromatic system containing a methylenedioxy group. This moiety is often associated with bioactivity due to its electron-donating properties.

  • Benzofuran core: A bicyclic structure with a furan ring fused to a benzene ring. Benzofurans are known for their pharmacological potential.

  • Dimethoxybenzoate group: A benzoic acid ester substituted with two methoxy groups at the 3rd and 4th positions. This group enhances lipophilicity and may contribute to the compound's interaction with biological targets.

The Z configuration of the molecule refers to the stereochemistry around the double bond connecting the benzo[d] dioxole and benzofuran units.

Synthesis Pathways

The synthesis of such complex molecules typically involves multi-step organic reactions. While specific details for this compound are unavailable in the provided sources, general approaches for similar compounds include:

  • Formation of the benzodioxole unit: This is achieved through cyclization reactions involving catechols and formaldehyde derivatives.

  • Construction of the benzofuran core: Benzofurans are often synthesized via cyclization reactions involving o-hydroxyaryl ketones.

  • Esterification: The dimethoxybenzoate group can be introduced through esterification reactions using dimethoxybenzoic acid and appropriate alcohols or halides.

Biological Activity

Compounds containing benzodioxole and benzofuran moieties have shown promise in various therapeutic areas:

  • Antimicrobial Activity: Benzodioxole derivatives exhibit activity against Gram-positive and Gram-negative bacteria .

  • Anticancer Potential: Benzofurans have been explored for selective toxicity against cancer cell lines .

  • Antioxidant Properties: The presence of methoxy groups enhances radical scavenging activity.

Material Science

The conjugated aromatic systems in this compound may also find applications in material science, particularly in organic electronics or as precursors for advanced polymers.

Research Findings

PropertyDetails
Molecular FormulaC22_{22}H16_{16}O7_{7}
Molecular Weight~392 g/mol
Structural FeaturesBenzodioxole, Benzofuran, Dimethoxybenzoate
Biological RelevanceAntibacterial, anticancer, antioxidant potential
Synthetic ChallengesMulti-step synthesis with stereochemical control
CAS No. 859664-73-6
Product Name (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate
Molecular Formula C25H18O8
Molecular Weight 446.411
IUPAC Name [(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 3,4-dimethoxybenzoate
Standard InChI InChI=1S/C25H18O8/c1-28-18-8-4-15(11-21(18)29-2)25(27)32-16-5-6-17-20(12-16)33-23(24(17)26)10-14-3-7-19-22(9-14)31-13-30-19/h3-12H,13H2,1-2H3/b23-10-
Standard InChIKey DZWASVLQPHTUQG-RMORIDSASA-N
SMILES COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3)OC
Solubility not available
PubChem Compound 1793046
Last Modified Aug 19 2023

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